molecular formula C15H19BrN2O2 B2827730 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone CAS No. 1903278-16-9

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone

Cat. No.: B2827730
CAS No.: 1903278-16-9
M. Wt: 339.233
InChI Key: AJIPNOHPBSJQDM-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a chemical reagent designed for professional research and development applications. This compound is of significant interest in medicinal chemistry and early drug discovery for its potential as a molecular scaffold or intermediate in the synthesis of more complex target molecules . Its structure, featuring a bromopyridine group, suggests potential utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are foundational techniques for building biaryl or advanced amine structures in pharmaceutical candidates . The specific steric and electronic properties conferred by the cyclopentyl methanone and pyrrolidine groups may be explored for modulating the physicochemical characteristics of lead compounds. Researchers are investigating this molecule in various biochemical assays and as a key intermediate for creating targeted libraries for high-throughput screening. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-13-6-3-8-17-14(13)20-12-7-9-18(10-12)15(19)11-4-1-2-5-11/h3,6,8,11-12H,1-2,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPNOHPBSJQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves multiple steps, including the formation of the bromopyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization.

  • Formation of 3-Bromopyridine Intermediate

      Starting Material: Pyridine

      Reagent: Bromine

      Conditions: Reflux in the presence of a catalyst such as iron(III) bromide.

  • Synthesis of Pyrrolidine Intermediate

      Starting Material: 1,4-Dibromobutane

      Reagent: Ammonia

      Conditions: High pressure and temperature in a sealed tube.

  • Coupling Reaction

      Reagents: 3-Bromopyridine and pyrrolidine

      Catalyst: Palladium(II) acetate

      Conditions: Reflux in the presence of a base such as potassium carbonate.

  • Formation of the Final Compound

      Reagents: Coupled intermediate and cyclopentanone

      Conditions: Reflux in the presence of a reducing agent such as sodium borohydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the pyrrolidine and cyclopentyl groups.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride

      Conditions: Anhydrous solvents

      Products: Reduced forms of the methanone bridge.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Basic medium

      Products: Substituted derivatives at the bromopyridine moiety.

Scientific Research Applications

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone has several applications in scientific research:

  • Medicinal Chemistry

    • Used as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
    • Potential applications in the treatment of neurological disorders and cancer.
  • Biological Studies

    • Employed in the study of protein-ligand interactions and cellular signaling pathways.
    • Used as a probe to investigate the mechanisms of action of various biological targets.
  • Industrial Applications

    • Utilized in the synthesis of advanced materials and polymers.
    • Potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of the target protein, while the pyrrolidine and cyclopentyl groups enhance the compound’s stability and bioavailability. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: The target compound’s structural features suggest utility in pain management or neuropsychiatric disorders, though in vivo efficacy data are lacking.
  • SAR Optimization : Replacing pyrrolidine with indole or adding fluorine atoms (as in 2022 patent compounds) could enhance CB1 affinity .

Q & A

Q. What are the common synthetic routes for preparing (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process:

Acylation : React cyclopentanecarbonyl chloride with pyrrolidine to form the pyrrolidin-1-yl(cyclopentyl)methanone core .

Coupling : Introduce the 3-bromopyridin-2-yloxy group via nucleophilic aromatic substitution (SNAr) using 3-bromo-2-hydroxypyridine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purity Optimization :
  • Use HPLC to monitor intermediate purity, particularly for SNAr reactions prone to side products (e.g., di-substitution) .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and pyridine substituents. Key signals:
  • Pyrrolidine N-CH₂ (δ ~3.5 ppm, multiplet).
  • Cyclopentyl carbonyl (δ ~210 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected for C₁₆H₂₀BrN₂O₂: ~363.07 g/mol) .
  • X-ray crystallography resolves stereochemical ambiguities (e.g., pyrrolidine ring puckering) if single crystals are obtainable .

Q. What are the key physicochemical properties relevant to its use in biological assays?

  • Methodology :
  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS) using nephelometry. Expect moderate solubility (~50–100 µM in 10% DMSO/PBS) due to hydrophobic cyclopentyl group .
  • LogP : Calculate via reverse-phase HPLC (C18 column) to estimate hydrophobicity (predicted LogP ~2.5–3.0) .
  • Stability : Assess via LC-MS under assay conditions (e.g., 37°C, pH 7.4) to detect degradation (e.g., hydrolysis of the methanone group) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what challenges arise in isolating enantiopure forms?

  • Methodology :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during pyrrolidine formation to induce asymmetry .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-phosphates) in esterification/transesterification steps .
  • Challenges :
  • Racemization at the methanone carbonyl under basic conditions; mitigate by using low-temperature reactions (<0°C) .
  • Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodology :
  • Assay Standardization :
  • Normalize cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP levels in kinase inhibition assays .
  • Meta-Analysis :
  • Compare data using tools like Prism to identify outliers. Adjust for batch variability (e.g., compound purity, solvent residues) via LC-MS validation .
  • Target Engagement Studies :
  • Use SPR (surface plasmon resonance) to directly measure binding kinetics (KD, kon/koff) to the target (e.g., kinase domain) .

Q. How can computational modeling predict its pharmacokinetic (PK) profile and guide lead optimization?

  • Methodology :
  • ADMET Prediction :
  • Use SwissADME to estimate bioavailability (%F = ~45–60%) and blood-brain barrier penetration (low due to LogP <3) .
  • Molecular Dynamics (MD) Simulations :
  • Simulate interactions with CYP3A4 (major metabolizing enzyme) to identify metabolic hotspots (e.g., bromopyridine cleavage) .
  • Lead Optimization :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .

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